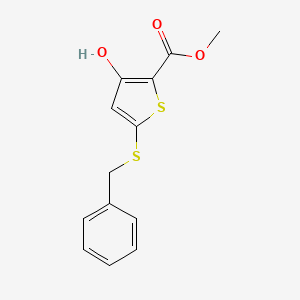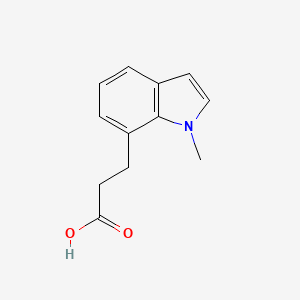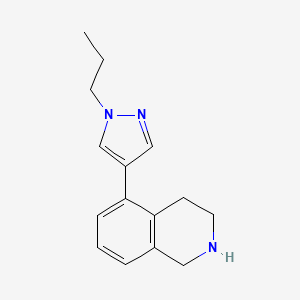
2-Dodecanol, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecanol, ®-: is an organic compound with the molecular formula C12H26O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a twelve-carbon chain. This compound is also known as ®-2-Dodecanol or ®-2-Hydroxydodecane. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of Dodecanal: One common method for preparing 2-Dodecanol involves the hydrogenation of dodecanal (dodecyl aldehyde) in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Reduction of Dodecanoic Acid: Another method involves the reduction of dodecanoic acid (lauric acid) using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually performed in an inert solvent such as tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: Industrial production of 2-Dodecanol often involves the hydrogenation of fatty acids derived from natural sources such as coconut oil or palm kernel oil. The fatty acids are first converted to their corresponding aldehydes, which are then hydrogenated to produce the alcohol. This process is typically carried out in large-scale reactors with continuous hydrogen supply and efficient catalyst systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Dodecanol can undergo oxidation reactions to form dodecanone (a ketone) or dodecanoic acid (a carboxylic acid). Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although 2-Dodecanol is already a reduced form, it can be further reduced to dodecane (an alkane) using strong reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group in 2-Dodecanol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form dodecyl chloride or with phosphorus tribromide (PBr3) to form dodecyl bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Dodecanone, dodecanoic acid.
Reduction: Dodecane.
Substitution: Dodecyl chloride, dodecyl bromide.
Applications De Recherche Scientifique
Chemistry: 2-Dodecanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of surfactants, lubricants, and plasticizers.
Biology: In biological research, 2-Dodecanol is used as a model compound to study the metabolism and enzymatic activity of alcohol dehydrogenases and other enzymes involved in lipid metabolism.
Medicine: 2-Dodecanol has potential applications in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. It is also investigated for its antimicrobial properties.
Industry: In the industrial sector, 2-Dodecanol is used in the formulation of personal care products such as shampoos, conditioners, and lotions. It acts as an emollient, providing moisturizing and smoothing effects on the skin and hair.
Mécanisme D'action
The mechanism of action of 2-Dodecanol involves its interaction with cellular membranes and proteins. As an amphiphilic molecule, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents. Additionally, 2-Dodecanol can inhibit the growth of microorganisms by disrupting their cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
1-Dodecanol (Dodecyl alcohol): A primary alcohol with the hydroxyl group attached to the first carbon. It is used in the production of surfactants and detergents.
2-Decanol: A secondary alcohol with a ten-carbon chain. It has similar chemical properties but a shorter carbon chain compared to 2-Dodecanol.
2-Tetradecanol: A secondary alcohol with a fourteen-carbon chain. It has a longer carbon chain and higher molecular weight than 2-Dodecanol.
Uniqueness of 2-Dodecanol: 2-Dodecanol is unique due to its specific ®-configuration, which imparts chirality and can influence its interaction with biological molecules and enzymes. This chiral nature can result in different biological activities and properties compared to its non-chiral or differently configured counterparts.
Propriétés
Formule moléculaire |
C12H26O |
|---|---|
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
(2R)-dodecan-2-ol |
InChI |
InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3/t12-/m1/s1 |
Clé InChI |
XSWSEQPWKOWORN-GFCCVEGCSA-N |
SMILES isomérique |
CCCCCCCCCC[C@@H](C)O |
SMILES canonique |
CCCCCCCCCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




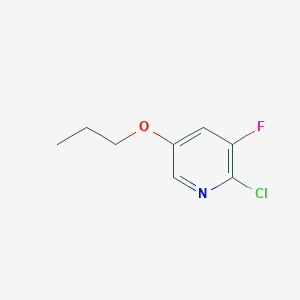
![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)

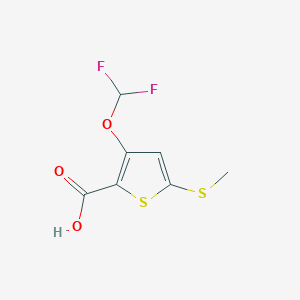
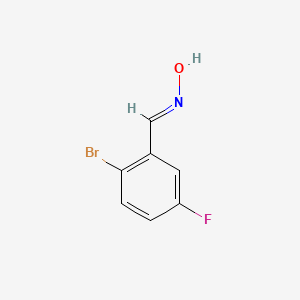
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
![1-[(2-Fluoro-5-methylphenyl)methyl]azetidine](/img/structure/B12079583.png)
